N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring:
- A thiophene-2-carboxamide core, which is a common pharmacophore in medicinal chemistry due to its bioisosteric properties and metabolic stability .
- A 4H-1,2,4-triazole ring substituted with a 3-chlorophenyl group and a methylthioacetamide-linked pyrazole moiety. The triazole scaffold is known for its diverse biological activities, including antimicrobial and kinase inhibitory effects .
- A 4,5-dihydro-1H-pyrazole unit bearing 4-fluorophenyl and thiophen-2-yl substituents. Pyrazole derivatives are frequently employed in drug design for their conformational rigidity and hydrogen-bonding capabilities .
- Sulfanyl and oxoethyl bridges, which enhance solubility and influence intermolecular interactions .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClFN6O2S3/c30-19-4-1-5-21(14-19)36-26(16-32-28(39)25-7-3-13-41-25)33-34-29(36)42-17-27(38)37-23(18-8-10-20(31)11-9-18)15-22(35-37)24-6-2-12-40-24/h1-14,23H,15-17H2,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZEQSIZVNNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClFN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of various precursors including thiophene derivatives and triazole moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the molecular structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. Specifically, compounds similar to this compound were shown to induce apoptosis through caspase activation pathways and mitochondrial membrane depolarization .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8 | K562 | 2.5 | Apoptosis via caspase activation |
| 2b | Hep3B | 5.46 | Tubulin interaction leading to cell aggregation |
| 2e | Hep3B | 12.58 | Similar to colchicine in binding |
Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of bacterial and fungal strains. The results indicate significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 18 | 0.5 µg/mL |
| S. aureus | 20 | 0.3 µg/mL |
| Candida albicans | 15 | 0.7 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound exhibited notable radical scavenging activity in DPPH assays, indicating its potential to mitigate oxidative stress.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 62 |
| Hydroxyl Radical | 55 |
Computational Studies
Computational methods such as molecular docking have been employed to elucidate the binding interactions between the compound and various biological targets. These studies reveal that the compound forms stable interactions with key residues in target proteins, supporting its observed biological activities .
Case Studies
- Cytotoxicity Study : A study involving K562 chronic myelogenous leukemia cells demonstrated that treatment with submicromolar concentrations of a related compound induced significant apoptotic cell death within hours.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of thiophene derivatives against clinical isolates of bacteria, confirming their effectiveness compared to standard antibiotics.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit significant biological activities. Key areas of application include:
1. Antimicrobial Activity
- Compounds containing the triazole moiety have demonstrated antifungal properties. For instance, derivatives of similar structures have shown efficacy against various fungal pathogens.
2. Anticancer Potential
- The incorporation of fluorinated aromatic systems is linked to anticancer activity. Research has highlighted that compounds with similar frameworks can inhibit cancer cell proliferation through various mechanisms .
3. Enzymatic Inhibition
- The structural features of this compound suggest potential as an enzyme inhibitor. Studies on related pyrazolo[1,5-a]pyrimidines indicate their capacity to inhibit specific enzymes involved in disease pathways .
Table 1: Summary of Biological Activities
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)pyrazole derivatives | Contains chlorophenyl and pyrazole rings | Antimicrobial |
| Triazole-based antifungals | Incorporates triazole moiety | Antifungal |
| Fluorinated phenolic compounds | Contains fluorinated aromatic systems | Anticancer |
Research Insights
- A study published in MDPI reported that derivatives of triazole compounds exhibited significant antimicrobial activity against a range of pathogens, suggesting that N-{[4-(3-chlorophenyl)-5...} could be explored for similar applications .
- Another investigation focused on the synthesis and characterization of pyrazolo derivatives indicated their potential as anticancer agents due to their ability to interact with cellular targets effectively .
- High-throughput screening methods have been developed to evaluate the anthelmintic activity of compounds like N-{[4-(3-chlorophenyl)-5...}, further establishing its relevance in drug discovery for parasitic infections .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound’s triazole-thiophene carboxamide core is shared with antimicrobial analogues, but its pyrazole and fluorophenyl groups distinguish it from simpler derivatives .
- Electron-withdrawing groups (e.g., nitro in , chloro/fluoro in the target) are prevalent in bioactive analogues, suggesting a role in target binding or stability.
Key Observations :
- HATU is widely used for carboxamide bond formation in similar compounds, suggesting its applicability for the target’s synthesis .
- Low yields (e.g., 42% in ) highlight challenges in constructing multi-heterocyclic systems, likely due to steric hindrance or side reactions.
Analytical and Computational Characterization
Table 3: Analytical Data Comparison
Key Observations :
- NMR chemical shifts for amide NH (~δ=13.44) and aromatic protons (~δ=8.23–8.28) in align with typical values for thiophene carboxamides, suggesting comparable electronic environments in the target compound.
- Molecular networking () could cluster the target with triazole-thiophene derivatives based on LCMS/MS fragmentation patterns (cosine score >0.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
